Globopentaose (Gb5)

Cancer stem cell Breast cancer Flow cytometry

Globopentaose (Gb5), also known as stage-specific embryonic antigen-3 (SSEA-3), is a pentasaccharide with the defined structure Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. It constitutes the carbohydrate moiety of globopentaosylceramide (Gb5Cer), a globo-series glycosphingolipid (GSL) first identified in 1983 on cultured human teratocarcinoma cells.

Molecular Formula C32H55NO26
Molecular Weight 869.76
CAS No. 71937-76-3
Cat. No. B594383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobopentaose (Gb5)
CAS71937-76-3
SynonymsGalβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc
Molecular FormulaC32H55NO26
Molecular Weight869.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globopentaose (Gb5, CAS 71937-76-3): Structural Identity and Procurement-Relevant Characteristics for Globo-Series Glycosphingolipid Research


Globopentaose (Gb5), also known as stage-specific embryonic antigen-3 (SSEA-3), is a pentasaccharide with the defined structure Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc [1]. It constitutes the carbohydrate moiety of globopentaosylceramide (Gb5Cer), a globo-series glycosphingolipid (GSL) first identified in 1983 on cultured human teratocarcinoma cells [2]. Gb5 serves as the obligate biosynthetic precursor to the two clinically targeted cancer antigens Globo H (fucosyl-Gb5) and SSEA-4 (sialyl-Gb5), positioning it as the central branch-point intermediate in the globo-series pathway [3]. It is recognized by the monoclonal antibody MC-631 and is commercially available as a defined oligosaccharide (purity ≥85–95% by NMR/HPLC) for research use [4].

Why Globo-Series Oligosaccharides Cannot Substitute for Globopentaose (Gb5) in Quantitative Assays: Four Structural and Functional Barriers to Interchangeability


Substituting Gb5 with its nearest structural neighbors—Globo H (fucosyl-Gb5), SSEA-4 (sialyl-Gb5), or Gb4 (globotetraose)—introduces systematic errors in any quantitative assay because each compound occupies a distinct, non-overlapping node in the biosynthetic hierarchy and receptor recognition landscape. Gb5 is the pentasaccharide intermediate that sits at the pathway branch point: it is the direct product of β3GalT5 acting on Gb4 and the required substrate for both FUT1/FUT2 (to produce Globo H) and sialyltransferases (to produce SSEA-4) [1]. Consequently, Gb5 possesses a terminal Galβ1-3GalNAc epitope that is absent in Gb4 (which terminates in GalNAc) and is masked by fucose or sialic acid in Globo H and SSEA-4 respectively [2]. This terminal epitope is the specific recognition determinant for the monoclonal antibody MC-631, meaning that anti-SSEA-3 detection reagents do not cross-react with Globo H or SSEA-4 [3]. Furthermore, Gb5Cer is the only globo-series GSL that serves as a receptor for the Stx2e Shiga toxin subtype while not being recognized by Stx1a or Stx2a, a property not shared by Gb3Cer, Gb4Cer, or Forssman antigen [4]. These structural, biosynthetic, and receptor-recognition differences mean that no in-class analog can serve as a drop-in replacement without altering the biological or analytical readout.

Quantitative Differentiation Evidence for Globopentaose (Gb5): Head-to-Head Data Against Globo H, SSEA-4, Gb4, and Standard CSC Markers


SSEA-3 (Gb5) Outperforms Globo H as a Breast Cancer Stem Cell (BCSC) Marker: 62.5% vs 20% Positivity by Flow Cytometry

In a flow cytometric analysis of tumor tissues from 53 breast cancer patients, Gb5 (SSEA-3) demonstrated substantially higher positivity on breast cancer stem cells (BCSCs) compared to its direct downstream product Globo H. Gb5 was detected on 62.5% (25/40) of BCSC specimens, whereas Globo H expression was observed on only 20% (8/40) of BCSC specimens [1]. On the bulk tumor (non-BCSC) population, Gb5 was positive in 77.5% (31/40) of tumors versus 61.0% (25/41) for Globo H [1]. This differential is mechanistically explained by the lower expression of fucosyltransferases FUT1 and FUT2 in BCSCs compared to non-BCSCs, limiting the conversion of Gb5 to Globo H and resulting in accumulation of the Gb5 precursor on the stem cell population [1].

Cancer stem cell Breast cancer Flow cytometry SSEA-3 Globo H

SSEA-3 Enrichment Reduces Tumor-Initiating Cell Requirement to 10 Cells vs >100 Cells with Standard CSC Markers Alone: In Vivo Limiting Dilution Evidence

SSEA-3 (Gb5) expression provides a >10-fold improvement in cancer stem cell enrichment efficiency compared to standard protein markers alone. Limiting dilution xenotransplantation in NOD/SCID mice demonstrated that as few as 10 cells bearing the CD44+CD24-/loSSEA-3+ phenotype were sufficient to form tumors, in contrast to the standard CD44+CD24-/lo population, which required more than 100 cells for tumor initiation [1]. Furthermore, siRNA-mediated knockdown of β3GalT5—the enzyme that synthesizes Gb5 from Gb4—specifically induced apoptosis in breast cancer cells while having no effect on normal cells, confirming that the Gb5 epitope is not merely a passive marker but is functionally linked to cancer cell survival [1].

Cancer stem cell Limiting dilution Tumorigenicity Xenotransplantation SSEA-3

Gb5Cer is a Specific Receptor for Shiga Toxin Subtype Stx2e, Whereas Gb3Cer and Gb4Cer are Shared Receptors for Stx1a, Stx2a, and Stx2e: TLC Overlay and Mass Spectrometry Evidence

Gb5Cer (globopentaosylceramide) provides unique receptor selectivity within the Shiga toxin family that is not offered by the shorter globo-series GSLs Gb3Cer or Gb4Cer. Comprehensive TLC overlay detection combined with mass spectrometry on Vero-B4 kidney epithelial cells identified Gb3Cer and Gb4Cer as GSL receptors for all three Stx subtypes tested (Stx1a, Stx2a, and Stx2e). However, Gb5Cer was specifically recognized only by the Stx2e subtype and not by Stx1a or Stx2a [1]. The structure of Gb5Cer (Galβ3GalNAcβ3Galα4Galβ4Glcβ1Cer) was fully characterized, confirming it as an uncommon Stx receptor unique to Stx2e among the tested toxin subtypes [1]. This contrasts with the broader receptor promiscuity of Gb3Cer (bound by all Stx subtypes) and Gb4Cer (bound by Stx1a, Stx2a, and preferentially by Stx2e) [2].

Shiga toxin Receptor specificity Glycosphingolipid Stx2e Gb5Cer

Gb5 Occupies the Common Branch-Point Precursor Position for Both Globo H and SSEA-4 Synthesis, Enabling Single-Compound Control of Two Downstream Cancer Antigen Pathways

Gb5 is the unique biosynthetic intermediate that serves as the common obligate precursor for both Globo H (fucosyl-Gb5) and SSEA-4 (sialyl-Gb5). β3GalT5 catalyzes the transfer of galactose to the terminal GalNAc of Gb4 to form Gb5 (SSEA-3), which is then channeled through two competing pathways: α1,2-fucosylation by FUT1/FUT2 yields Globo H, and α2,3-sialylation yields SSEA-4 [1]. Knockdown of β3GalT5 simultaneously depletes SSEA-3, SSEA-4, and Globo H, disrupting the FAK/CAV1/AKT/RIP signaling complex and inducing cancer-cell-specific apoptosis [1]. In contrast, Globo H cannot serve as a precursor to SSEA-4, nor can SSEA-4 serve as a precursor to Globo H; only Gb5 sits at this branch point [2]. This positions Gb5 as the sole target for simultaneously modulating the expression of both downstream tumor antigens.

Biosynthetic pathway Globo-series β3GalT5 Precursor Cancer vaccine

Chemoenzymatic Synthesis Delivers Multi-Gram Quantities of Gb5 in High Yield with 2–3 Purification Steps vs Low-Yield Multi-Step Chemical Synthesis for Globo-Series Analogs

A chemoenzymatic synthesis platform using overexpressed glycosyltransferases coupled with effective sugar nucleotide regeneration (UDP-Gal, UDP-GalNAc, GDP-Fuc, CMP-Neu5Ac) enables the production of Gb5, Globo H, and SSEA-4 in multi-gram quantities with high yield and only two or three purification steps [1]. This contrasts with traditional chemical synthesis of the same globo-series oligosaccharides, which requires numerous selective protection/deprotection steps and consistently results in low total yields [2]. The bacterial fermentation route using metabolically engineered E. coli expressing the lgtD gene from Haemophilus influenzae (which exhibits dual β1,3-GalNAcT and β1,3-GalT activities) provides an alternative large-scale in vivo production method for Gb5, with globotriose precursor produced at up to 7 g/L by high-cell-density culture [3]. Critically, the LgtD enzyme shows differential affinity for Gb3 and Gb4, which explains the specific and exclusive formation of globopentaose without over-elongation side products—a selectivity feature not guaranteed with chemical synthesis approaches [4].

Chemoenzymatic synthesis Scale-up Sugar nucleotide regeneration Glycan manufacturing Process chemistry

High-Impact Application Scenarios for Globopentaose (Gb5) Based on Quantitative Differentiation Evidence


Breast Cancer Stem Cell (BCSC) Isolation and Enrichment by SSEA-3/Gb5-Based FACS Sorting

Gb5 (SSEA-3) immunoreactivity, detected by monoclonal antibody MC-631, enables fluorescence-activated cell sorting (FACS) of BCSCs with >10-fold higher enrichment efficiency compared to CD44+CD24-/lo markers alone: as few as 10 SSEA-3+ cells form tumors in NOD/SCID mice vs >100 cells without SSEA-3 selection [1]. This application leverages Gb5's 3.1-fold higher positivity on BCSCs (62.5%) compared to Globo H (20%), making it the preferred antigen for CSC isolation workflows where high purity and low cell input are critical [2].

Stx2e Subtype-Selective Shiga Toxin Binding and Neutralization Assays Using Gb5Cer as the Specific Capture Ligand

Gb5Cer is the only globo-series glycosphingolipid that serves as a specific receptor for the Stx2e Shiga toxin subtype while not binding Stx1a or Stx2a [1]. This unique specificity makes Gb5 or Gb5Cer the ligand of choice for developing Stx2e-selective detection assays, toxin neutralization screens, and inhibitor validation studies targeting porcine edema disease, where discrimination between Stx2e and other Stx subtypes is essential [1].

Pathway-Targeted Cancer Therapeutic Development via β3GalT5/Gb5 Axis Inhibition for Simultaneous Suppression of Globo H and SSEA-4

Because Gb5 is the obligate common precursor to both Globo H and SSEA-4, therapeutic strategies that inhibit β3GalT5 (the Gb5 synthase) simultaneously deplete all three globo-series antigens (SSEA-3, SSEA-4, Globo H) and disrupt the FAK/CAV1/AKT/RIP pro-survival signaling complex, triggering cancer-cell-specific apoptosis without affecting normal cells [1]. This makes Gb5 and β3GalT5 the preferred target for single-agent strategies aimed at the globo-series oncogenic axis, as opposed to targeting Globo H or SSEA-4 individually.

Large-Scale Synthesis of Defined Globo-Series Glycan Arrays and Conjugate Vaccine Candidates Using Chemoenzymatically Produced Gb5 as Starting Material

The demonstrated multi-gram chemoenzymatic production of Gb5 in high yield with only 2–3 purification steps [1], combined with the bacterial fermentation route via lgtD-expressing E. coli that yields Gb5 precursor at 7 g/L [2], positions Gb5 as the most scalable entry point for manufacturing globo-series glycan arrays, glycoconjugate vaccines, and structural biology reagents. Gb5 can be enzymatically converted to Globo H or SSEA-4 in the same reaction cascade, providing a flexible manufacturing platform that is not achievable when starting from Globo H or SSEA-4 directly [1].

Quote Request

Request a Quote for Globopentaose (Gb5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.